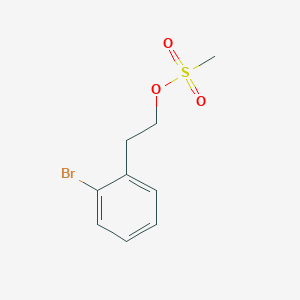

2-Bromophenethyl methanesulfonate

描述

2-Bromophenethyl methanesulfonate (C₉H₁₁BrO₃S) is an organobromine compound featuring a methanesulfonate ester group attached to a phenethyl moiety substituted with bromine at the ortho position. The methanesulfonate group (-OSO₂CH₃) serves as a leaving group, making the compound a potent alkylating agent in organic synthesis, particularly in nucleophilic substitution reactions.

属性

分子式 |

C9H11BrO3S |

|---|---|

分子量 |

279.15 g/mol |

IUPAC 名称 |

2-(2-bromophenyl)ethyl methanesulfonate |

InChI |

InChI=1S/C9H11BrO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 |

InChI 键 |

JCQOJOSYZAGBGX-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)OCCC1=CC=CC=C1Br |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

Key analogs include:

- Methyl methanesulfonate (MMS, C₂H₆O₃S) : A well-studied alkylating agent used in genetic toxicology research.

- Lead methanesulfonate (Pb(CH₃SO₃)₂) : A heavy metal-containing compound with industrial applications.

- Ethyl methanesulfonate (EMS, C₃H₈O₃S) : A mutagenic agent similar to MMS but with a longer alkyl chain.

- Phenethyl methanesulfonate (C₉H₁₂O₃S): A non-brominated analog of 2-bromophenethyl methanesulfonate.

Comparative Data Table

*Inferred based on aromatic substituent increasing molecular weight.

Reactivity and Mechanism

- Steric hindrance from the bulky phenethyl group may limit accessibility in some reactions.

- MMS and EMS: Smaller alkyl groups (methyl/ethyl) enable rapid diffusion across cell membranes, making them potent genotoxins. MMS exhibits a p53-normalized concentration of 200 μM in DNA damage studies .

- Lead methanesulfonate : Reactivity driven by lead’s electrochemical properties rather than alkylation; used in electroplating .

Toxicological Profiles

- 2-Bromophenethyl methanesulfonate : Expected to combine alkylating toxicity (similar to MMS) with bromine-associated risks (e.g., bioaccumulation). Direct data are lacking, necessitating caution.

- MMS : Induces DNA strand breaks and p53 activation at 200 μM, with a steep dose-response curve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。